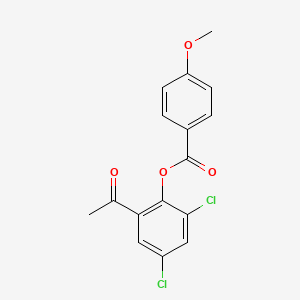
2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of an acetyl group, two chlorine atoms, and a methoxybenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate typically involves the esterification of 2-Acetyl-4,6-dichlorophenol with 4-methoxybenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Catalysts and advanced purification techniques like recrystallization or chromatography are often employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Carboxy-4,6-dichlorophenyl 4-methoxybenzoate.
Reduction: 2-Hydroxy-4,6-dichlorophenyl 4-methoxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate exerts its effects involves interactions with various molecular targets. The acetyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylacetyl chloride: Shares the methoxybenzoate moiety but lacks the acetyl and dichlorophenyl groups.
Ketoconazole: Contains a dichlorophenyl group but differs significantly in its overall structure and pharmacological properties.
2-Acetyl-4-methylthiophene: Similar in having an acetyl group but contains a thiophene ring instead of the benzene ring.
Uniqueness
2-Acetyl-4,6-dichlorophenyl 4-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both acetyl and methoxybenzoate groups, along with the dichlorophenyl moiety, distinguishes it from other compounds and contributes to its diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
88952-31-2 |
|---|---|
Molekularformel |
C16H12Cl2O4 |
Molekulargewicht |
339.2 g/mol |
IUPAC-Name |
(2-acetyl-4,6-dichlorophenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C16H12Cl2O4/c1-9(19)13-7-11(17)8-14(18)15(13)22-16(20)10-3-5-12(21-2)6-4-10/h3-8H,1-2H3 |
InChI-Schlüssel |
JJXKSMKIZATCBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















